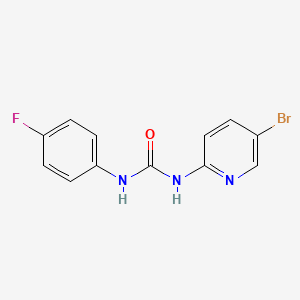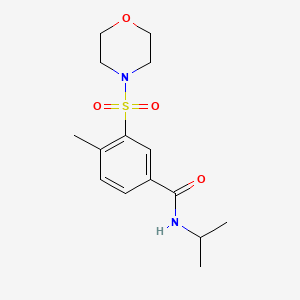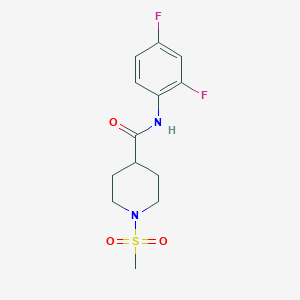
N-(5-bromo-2-ethoxybenzyl)-2-propen-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-2-ethoxybenzyl)-2-propen-1-amine hydrochloride, also known as BEBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BEBA is a derivative of benzylamine and belongs to the class of propenamines.
Mecanismo De Acción
The exact mechanism of action of N-(5-bromo-2-ethoxybenzyl)-2-propen-1-amine hydrochloride is not fully understood. However, studies have suggested that N-(5-bromo-2-ethoxybenzyl)-2-propen-1-amine hydrochloride inhibits the activity of certain enzymes involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. N-(5-bromo-2-ethoxybenzyl)-2-propen-1-amine hydrochloride has also been shown to induce oxidative stress in cancer cells, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
N-(5-bromo-2-ethoxybenzyl)-2-propen-1-amine hydrochloride has been shown to exhibit both biochemical and physiological effects. Biochemically, N-(5-bromo-2-ethoxybenzyl)-2-propen-1-amine hydrochloride has been shown to inhibit the activity of various enzymes involved in cell proliferation and survival, including topoisomerase II and protein kinase C. Physiologically, N-(5-bromo-2-ethoxybenzyl)-2-propen-1-amine hydrochloride has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(5-bromo-2-ethoxybenzyl)-2-propen-1-amine hydrochloride in lab experiments is its potent cytotoxic effects against cancer cells. This makes it a promising candidate for cancer therapy. However, one of the limitations of N-(5-bromo-2-ethoxybenzyl)-2-propen-1-amine hydrochloride is its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and administration of N-(5-bromo-2-ethoxybenzyl)-2-propen-1-amine hydrochloride for therapeutic use.
Direcciones Futuras
There are several future directions for research on N-(5-bromo-2-ethoxybenzyl)-2-propen-1-amine hydrochloride. One area of interest is in the development of novel drug delivery systems for N-(5-bromo-2-ethoxybenzyl)-2-propen-1-amine hydrochloride to enhance its therapeutic efficacy and minimize its toxicity. Another area of interest is in the identification of the specific molecular targets of N-(5-bromo-2-ethoxybenzyl)-2-propen-1-amine hydrochloride in cancer cells. This could lead to the development of more targeted cancer therapies. Additionally, further studies are needed to determine the safety and efficacy of N-(5-bromo-2-ethoxybenzyl)-2-propen-1-amine hydrochloride in clinical trials.
Métodos De Síntesis
N-(5-bromo-2-ethoxybenzyl)-2-propen-1-amine hydrochloride can be synthesized through a multistep process involving the reaction of 5-bromo-2-ethoxybenzylamine with various reagents. One such method involves the reaction of 5-bromo-2-ethoxybenzylamine with acrylonitrile in the presence of a base, followed by reduction of the resulting nitrile with hydrogen gas over a palladium catalyst. The final product is obtained through the reaction of the resulting amine with hydrochloric acid.
Aplicaciones Científicas De Investigación
N-(5-bromo-2-ethoxybenzyl)-2-propen-1-amine hydrochloride has been extensively studied for its potential therapeutic applications. One of the major areas of research is in the field of cancer therapy. Studies have shown that N-(5-bromo-2-ethoxybenzyl)-2-propen-1-amine hydrochloride exhibits cytotoxic effects against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. N-(5-bromo-2-ethoxybenzyl)-2-propen-1-amine hydrochloride has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-[(5-bromo-2-ethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c1-3-7-14-9-10-8-11(13)5-6-12(10)15-4-2;/h3,5-6,8,14H,1,4,7,9H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOHEYYSCTYRIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)CNCC=C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromo-2-ethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-dimethoxy-2-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-methyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5496524.png)
![7-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5496526.png)
![5-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B5496533.png)
![2-[2-(3-bromophenyl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B5496534.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(3-thienylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5496536.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-2-(2-methylphenyl)acetamide](/img/structure/B5496538.png)

![4-[4-(1-benzofuran-2-ylmethyl)-1-piperazinyl]quinazoline](/img/structure/B5496552.png)
![1-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenyl-3-pyrrolidinol](/img/structure/B5496558.png)
![N-[4-(methylthio)phenyl]-4-(1H-tetrazol-1-yl)benzenesulfonamide](/img/structure/B5496565.png)
![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-2-furamide](/img/structure/B5496566.png)

![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B5496580.png)
